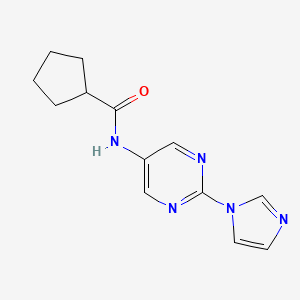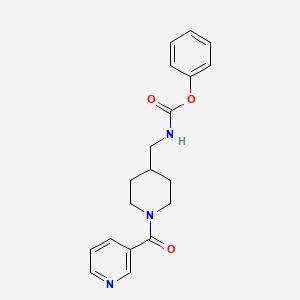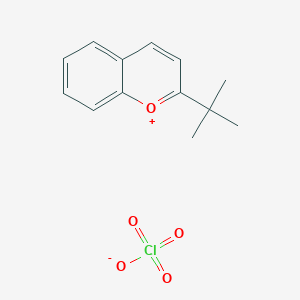
2-(Tert-butyl)chromenylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)chromenylium perchlorate is a chemical compound with the molecular formula C15H17ClO8 It is known for its unique structure, which includes a chromenylium core substituted with a tert-butyl group
Applications De Recherche Scientifique
2-(Tert-butyl)chromenylium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various chromenylium derivatives, which are studied for their unique chemical properties.
Biology: The compound’s reactivity and stability make it a useful tool in biological assays and studies involving chromenylium-based molecules.
Medicine: Research into the potential therapeutic applications of chromenylium derivatives includes exploring their use as drug candidates for various diseases.
Industry: The compound’s stability and reactivity are leveraged in industrial processes, including the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)chromenylium perchlorate typically involves the reaction of chromenylium derivatives with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions to introduce the tert-butyl group into the chromenylium structure. The reaction conditions often require the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)chromenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the chromenylium core to a more reduced form, potentially leading to new derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., perchloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of functionalized chromenylium compounds.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)chromenylium perchlorate involves its interaction with molecular targets through its chromenylium core. The tert-butyl group influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and interactions with specific molecular targets, which can lead to changes in the compound’s chemical state and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butyl)chromenylium chloride
- 2-(Tert-butyl)chromenylium bromide
- 2-(Tert-butyl)chromenylium iodide
Uniqueness
2-(Tert-butyl)chromenylium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other halide derivatives. The perchlorate anion enhances the compound’s stability and reactivity, making it particularly useful in specific applications where these properties are desired.
Propriétés
IUPAC Name |
2-tert-butylchromenylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15O.ClHO4/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVCXODCZBQHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
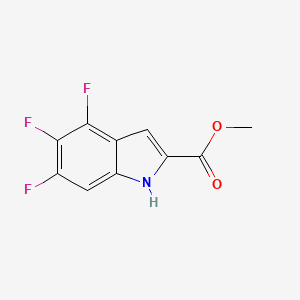
![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
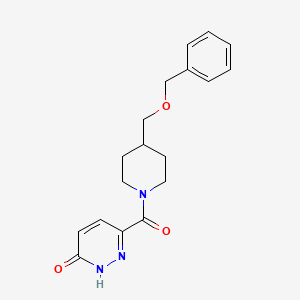
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2775635.png)

![1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2775638.png)

